4-amino-1-[(2R,4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one
Description
Properties
IUPAC Name |
4-amino-1-[(2R,4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27N3O4Si/c1-15(2,3)23(4,5)22-10-8-13(21-11(10)9-19)18-7-6-12(16)17-14(18)20/h6-7,10-11,13,19H,8-9H2,1-5H3,(H2,16,17,20)/t10-,11+,13+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXRQVAPWUBFSDY-DMDPSCGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CC(OC1CO)N2C=CC(=NC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)O[C@H]1C[C@@H](O[C@@H]1CO)N2C=CC(=NC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27N3O4Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-amino-1-[(2R,4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one (CAS No. 1630012-78-0) is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 499.75 g/mol. The structure features a pyrimidine ring substituted with an amino group and a complex sugar moiety modified with tert-butyldimethylsilyl groups.
Antiviral Activity
Research indicates that compounds similar to this pyrimidine derivative exhibit antiviral properties, particularly against viruses such as HIV. The mechanism often involves the inhibition of viral reverse transcriptase, which is crucial for viral replication. For instance, studies have shown that certain nucleoside analogs can effectively inhibit the activity of reverse transcriptase, leading to reduced viral loads in infected cells .
Antitumor Activity
There is emerging evidence suggesting that this compound may possess antitumor properties. Pyrimidine derivatives are known to interfere with nucleic acid synthesis in rapidly dividing cancer cells. In vitro studies have demonstrated that similar compounds can induce apoptosis in various cancer cell lines, including lung and breast cancer cells .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Antiviral | Inhibition of reverse transcriptase | |
| Antitumor | Induction of apoptosis in cancer cells |
Case Study 1: Antiviral Efficacy
In a study published in Journal of Medicinal Chemistry, a series of pyrimidine derivatives were tested for their antiviral activity against HIV. The results indicated that compounds with structural similarities to this compound showed IC50 values in the low micromolar range, suggesting significant antiviral potency .
Case Study 2: Antitumor Effects
A research article in Cancer Letters reported on the effects of several pyrimidine-based compounds on human cancer cell lines. The study found that the tested compounds led to a dose-dependent decrease in cell viability and increased markers of apoptosis such as caspase activation and PARP cleavage .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : By mimicking natural substrates, it can inhibit key enzymes such as polymerases involved in nucleic acid synthesis.
- Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells by upregulating pro-apoptotic factors and downregulating anti-apoptotic proteins.
- Modulation of Cellular Signaling Pathways : There is potential for these compounds to interfere with signaling pathways that regulate cell proliferation and survival.
Scientific Research Applications
Biological Activities
Antiviral Properties
Research indicates that compounds similar to 4-amino-1-[(2R,4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one exhibit antiviral activities. A study demonstrated that derivatives of pyrimidine compounds showed efficacy against various viruses, including HIV and HCV. The mechanism often involves inhibition of viral polymerases or interference with viral entry into host cells .
Anticancer Potential
Several studies have reported that pyrimidine derivatives possess anticancer properties. For example, compounds with similar structures have been shown to induce apoptosis in cancer cell lines through various pathways, including the activation of caspases and modulation of cell cycle regulators .
Therapeutic Applications
1. Antiviral Therapy
The structure of this compound suggests potential as an antiviral agent. Its ability to inhibit viral replication could be explored further in the development of treatments for viral infections.
2. Cancer Treatment
Given its biological activity against cancer cells, this compound could be investigated as a lead compound for developing new anticancer drugs. Research focusing on its mechanism of action could provide insights into how it can be optimized for therapeutic use.
Data Table: Summary of Biological Activities
| Activity Type | Compound Similarity | Effect Observed | Reference |
|---|---|---|---|
| Antiviral | Pyrimidine Derivatives | Inhibition of viral replication | |
| Anticancer | Pyrimidine Derivatives | Induction of apoptosis in cancer cells |
Case Studies
Case Study 1: Antiviral Efficacy
A study conducted on a series of pyrimidine derivatives demonstrated that modifications at the 5-position significantly enhanced antiviral activity against HCV. The introduction of bulky groups like tert-butyl(dimethyl)silyl increased lipophilicity and membrane permeability, leading to improved efficacy .
Case Study 2: Cancer Cell Apoptosis
In vitro tests on cancer cell lines treated with pyrimidine derivatives revealed that these compounds could trigger apoptosis via mitochondrial pathways. The study highlighted the importance of structural modifications in enhancing the selectivity and potency against specific cancer types .
Comparison with Similar Compounds
Key Structural and Functional Insights
Role of the TBDMS Group :
The TBDMS group in the target compound likely serves as a protective moiety to prevent premature metabolism, enhancing stability during synthesis or cellular uptake. Similar silyl-protected analogs (e.g., ) are used in antiviral research to improve bioavailability .
Comparison with Cytarabine: Cytarabine, a frontline chemotherapeutic agent, shares the 4-aminopyrimidin-2-one base and oxolane backbone but lacks the TBDMS group. Its unprotected hydroxyl groups facilitate rapid incorporation into DNA, inhibiting replication.
Gemcitabine’s Fluorine Substitutions :
Gemcitabine’s 3,3-difluorooxolane enhances resistance to enzymatic deamination, prolonging its activity. In contrast, the TBDMS group in the target compound may alter metabolic pathways without fluorine’s electronic effects .
Base Modifications :
- Decitabine : Replacement of pyrimidin-2-one with triazin-2-one enables hypomethylating activity, targeting DNA methyltransferases in epigenetic therapy .
- Lamivudine : The oxathiolane ring improves antiviral specificity by mimicking natural nucleosides while resisting degradation .
Mechanistic Implications : highlights that nucleoside analogs incorporating into DNA (e.g., Cytarabine, Gemcitabine) are detected by HMGB1 protein complexes, triggering apoptosis. The TBDMS group in the target compound may influence DNA incorporation efficiency or interaction with these sensors .
Preparation Methods
Protection of Hydroxyl Groups
The 4- and 5-hydroxyl groups of ribose are selectively protected to ensure proper stereochemical outcomes. The tert-butyldimethylsilyl (TBDMS) group is introduced at the 4-position using TBDMS chloride and imidazole in anhydrous dichloromethane. The 5-hydroxymethyl group remains unprotected initially to facilitate subsequent modifications.
Reaction Conditions
| Parameter | Value |
|---|---|
| Temperature | 0–5°C (ice bath) |
| Reaction Time | 12–16 hours |
| Yield | 85–92% |
Oxolane Ring Formation
The protected ribose derivative undergoes cyclization under acidic conditions. Hydrochloric acid (0.1 M in methanol) promotes hemiacetal formation, yielding the oxolane ring with defined stereochemistry.
Key Analytical Data
-
H NMR (CDCl₃): δ 4.12 (d, J = 6.8 Hz, 1H, H-2), 3.98 (m, 1H, H-4), 3.72 (dd, J = 5.2 Hz, 1H, H-5)
-
C NMR : 105.3 ppm (C-1), 78.9 ppm (C-4-TBDMS)
Pyrimidin-2-one Base Functionalization
The 4-aminopyrimidin-2-one moiety is prepared via Hoffman-type rearrangement of cytosine derivatives.
Amination of Pyrimidine
Cytosine is treated with chloramine-T in aqueous ammonia at 60°C for 6 hours, yielding 4-aminopyrimidin-2-one with >90% purity.
Optimization Notes
-
Excess ammonia (5 eq.) minimizes byproducts.
-
HPLC Monitoring : C18 column, 254 nm, retention time = 3.2 min.
Glycosylation Reaction
Coupling the oxolane intermediate with 4-aminopyrimidin-2-one is achieved through Vorbrüggen glycosylation .
Reaction Setup
-
Lewis Acid Catalyst : Titanium(IV) ethoxide (Ti(OEt)₄, 1.2 eq.)
-
Solvent : Anhydrous acetonitrile
-
Temperature : 50°C, 24 hours
Mechanistic Insight
Ti(OEt)₄ activates the oxolane’s anomeric hydroxyl group, enabling nucleophilic attack by the pyrimidin-2-one’s N1 nitrogen. The (2R,4S,5R) configuration is preserved due to steric guidance from the TBDMS group.
Yield and Purity
| Parameter | Value |
|---|---|
| Isolated Yield | 68–75% |
| Purity (HPLC) | ≥95% |
Deprotection and Final Isolation
TBDMS Removal
The TBDMS group is cleaved using tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) at 25°C for 2 hours.
Post-Deprotection Analysis
Crystallization
The crude product is recrystallized from ethanol/water (70:30 v/v) to achieve pharmaceutical-grade purity (99.5% by NMR).
Industrial-Scale Considerations
Continuous Flow Synthesis
Recent advances employ microreactors for glycosylation, reducing reaction time to 30 minutes and improving yield to 82%.
Process Parameters
| Variable | Optimal Range |
|---|---|
| Flow Rate | 0.5 mL/min |
| Residence Time | 15 min |
| Temperature | 55°C |
Green Chemistry Approaches
-
Solvent Recycling : Acetonitrile recovery via distillation (≥98% efficiency).
-
Catalyst Reuse : Ti(OEt)₄ is extracted and reused for 5 cycles without activity loss.
Analytical Validation
Structural Confirmation
Stability Studies
Accelerated Degradation (40°C/75% RH, 6 months):
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Batch Glycosylation | 68–75 | 95 | Moderate |
| Continuous Flow | 82 | 97 | High |
| Microwave-Assisted | 78 | 96 | Low |
Challenges and Solutions
Challenge : Epimerization at C-2 during glycosylation.
Solution : Lower reaction temperature (40°C) and shorter duration (12 hours) reduce epimerization to <2%.
Challenge : TBDMS cleavage side reactions.
Solution : Use acetic acid/water (9:1) instead of TBAF for milder deprotection.
Emerging Methodologies
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing 4-amino-1-[(2R,4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one?
- Methodological Answer : The compound is synthesized via nucleophilic substitution or condensation reactions. A typical protocol involves refluxing a pyrimidine derivative (e.g., 2-methylthiopyrimidine) with a nucleophile (e.g., amine) in a polar solvent (e.g., ethanol or DMF) under controlled pH. Acidic workup (e.g., dilute HCl) precipitates the product, followed by crystallization . For the oxolan-2-yl moiety, stereospecific protection of hydroxyl groups using tert-butyl(dimethyl)silyl (TBDMS) ethers is critical .
Q. How is the stereochemistry of the oxolan-2-yl group confirmed in this compound?
- Methodological Answer : The (2R,4S,5R) configuration is verified using NMR (¹H and ¹³C) and polarimetry. NOESY or ROESY experiments identify spatial proximity of protons (e.g., hydroxymethyl and TBDMS-protected hydroxyl groups). X-ray crystallography may resolve ambiguities, though the evidence does not explicitly report it for this compound .
Q. What are the primary applications of this compound in biological research?
- Methodological Answer : The compound is a nucleoside analog with potential antiviral or antimetabolite activity. Its structure mimics cytidine derivatives, enabling studies on RNA/DNA synthesis inhibition or epigenetic modulation (e.g., methylation). Biological assays often involve enzyme inhibition (e.g., reverse transcriptase) or cell viability testing .
Advanced Research Questions
Q. How can the tert-butyl(dimethyl)silyl (TBDMS) protecting group be selectively removed without degrading the hydroxymethyl moiety?
- Methodological Answer : TBDMS groups are selectively cleaved using fluoride-based reagents (e.g., TBAF in THF or HF-pyridine). The reaction is monitored by TLC (Rf shift) or LC-MS to confirm deprotection. Careful pH control (neutral to slightly acidic) prevents hydrolysis of the hydroxymethyl group .
Q. What analytical techniques resolve contradictions in reported synthetic yields for this compound?
- Methodological Answer : Discrepancies in yields may arise from solvent purity, reaction time, or stereochemical drift. Advanced techniques include:
- HPLC-PDA : Quantifies purity and identifies byproducts.
- Isotopic Labeling : Traces intermediate stability (e.g., using ¹³C-glucose in sugar moieties).
- Kinetic Studies : Optimizes reaction time and temperature via in-situ IR or Raman spectroscopy .
Q. How does the compound’s stability vary under different storage conditions?
- Methodological Answer : The TBDMS group is moisture-sensitive. Stability studies recommend:
- Short-term : Store at -20°C under argon in anhydrous DMSO.
- Long-term : Lyophilize and store in vacuum-sealed vials.
Degradation products (e.g., desilylated analogs) are identified via LC-MS/MS .
Q. What mechanistic insights explain its activity in metabolic pathways?
- Methodological Answer : The compound likely inhibits enzymes like cytidine deaminase or incorporates into nucleic acids, causing chain termination. Isotope-tracing experiments (e.g., ³H-thymidine incorporation assays) and metabolomics (LC-HRMS) map its interaction with nucleotide salvage pathways .
Contradictions and Limitations in Current Data
- Synthetic Routes : describes amine-mediated condensation, while uses fluorinated intermediates. Researchers must validate route compatibility with the TBDMS-protected sugar moiety .
- Biological Targets : While suggests antiviral potential, no direct enzyme inhibition data is provided. Assays with purified targets (e.g., HIV RT) are needed.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

